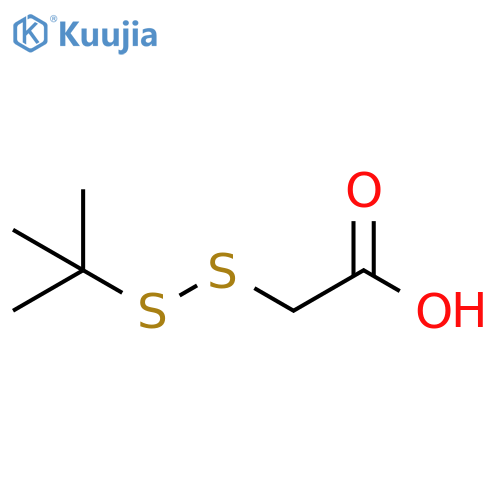Cas no 156478-22-7 (2-(tert-butyldisulfanyl)acetic acid)

156478-22-7 structure
商品名:2-(tert-butyldisulfanyl)acetic acid
CAS番号:156478-22-7
MF:C6H12O2S2
メガワット:180.288279533386
MDL:MFCD20639686
CID:5243967
2-(tert-butyldisulfanyl)acetic acid 化学的及び物理的性質
名前と識別子
-
- Acetic acid, 2-[(1,1-dimethylethyl)dithio]-
- 2-(tert-butyldisulfanyl)acetic acid
-
- MDL: MFCD20639686
- インチ: 1S/C6H12O2S2/c1-6(2,3)10-9-4-5(7)8/h4H2,1-3H3,(H,7,8)
- InChIKey: RXBXUSGVISABIF-UHFFFAOYSA-N
- ほほえんだ: C(O)(=O)CSSC(C)(C)C
2-(tert-butyldisulfanyl)acetic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-252167-1.0g |
2-(tert-butyldisulfanyl)acetic acid |
156478-22-7 | 1.0g |
$0.0 | 2023-03-01 | ||
| Enamine | EN300-252167-1g |
2-(tert-butyldisulfanyl)acetic acid |
156478-22-7 | 1g |
$0.0 | 2023-09-14 |
2-(tert-butyldisulfanyl)acetic acid 関連文献
-
Satyam Kumar,G. D. Dwivedi,Shiv Kumar,R. B. Mathur,U. Saxena,A. K. Ghosh,Amish G. Joshi,H. D. Yang,Sandip Chatterjee Dalton Trans., 2015,44, 3109-3117
-
Zeinab Salehi,Reza Kowsari-Esfahan,Mohammad Ali Shokrgozar Biomater. Sci., 2018,6, 1664-1690
156478-22-7 (2-(tert-butyldisulfanyl)acetic acid) 関連製品
- 1147351-97-0(N-(1-cyano-1,2-dimethylpropyl)-2-{2,4-dioxo-1,3-diazaspiro[4.4]nonan-3-yl}acetamide)
- 1804067-16-0(1-(3-Bromo-2-(fluoromethoxy)phenyl)-1-chloropropan-2-one)
- 879442-46-3(8-(2,4-dimethoxyphenyl)-1,6,7-trimethyl-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione)
- 947320-08-3(Methyl 4-isopropylpicolinate)
- 847818-77-3(1-isopentyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole)
- 1203230-14-1(5-(4-methylphenyl)-1,2-oxazol-3-ylmethyl quinoxaline-2-carboxylate)
- 2680537-74-8(1-Bromo-3,3,4,4-tetrafluoropentane)
- 1083175-32-9((2S)-2-amino-3-(piperidin-4-yl)propanoic acid dihydrochloride)
- 320417-17-2(7-(2-Pyridinyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile)
- 2138182-94-0(1-(5-formylpyridin-2-yl)-4-methyl-1H-pyrazole-3-carboxylic acid)
推奨される供給者
Taian Jiayue Biochemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hangzhou Runyan Pharmaceutical Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

钜澜化工科技(青岛)有限公司
ゴールドメンバー
中国のサプライヤー
大量

Wuhan ChemNorm Biotech Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬
